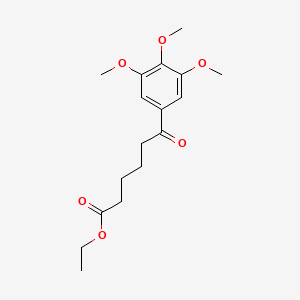

Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate

Description

Propriétés

IUPAC Name |

ethyl 6-oxo-6-(3,4,5-trimethoxyphenyl)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O6/c1-5-23-16(19)9-7-6-8-13(18)12-10-14(20-2)17(22-4)15(11-12)21-3/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYVXULSYBJDJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate typically involves the esterification of 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoic acid.

Reduction: Formation of Ethyl 6-(3,4,5-trimethoxyphenyl)-6-hydroxyhexanoate.

Substitution: Formation of halogenated derivatives of the original compound.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mécanisme D'action

The biological activity of Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate is primarily attributed to the trimethoxyphenyl group. This moiety can interact with various molecular targets, including:

Tubulin: Inhibition of tubulin polymerization, which is crucial for cell division.

Histone Deacetylases: Modulation of gene expression by inhibiting histone deacetylases.

Receptor Binding: Interaction with specific receptors, leading to downstream signaling effects.

Comparaison Avec Des Composés Similaires

Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate can be compared with other compounds containing the trimethoxyphenyl group, such as:

Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

Podophyllotoxin: Used in the treatment of genital warts and exhibits similar bioactivity.

Combretastatin: A potent microtubule-targeting agent.

These compounds share the trimethoxyphenyl group, which is critical for their biological activity. this compound is unique in its specific ester structure, which may confer distinct pharmacokinetic properties and therapeutic potential.

Activité Biologique

Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure which includes a hexanoate backbone and a phenyl ring substituted with three methoxy groups. The presence of these functional groups is believed to enhance its biological activity.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was tested on human prostate cancer cell lines LNCaP (androgen-dependent) and PC-3 (androgen-independent).

- Results : The compound exhibited significant cytotoxicity with IC50 values below 4 μM, indicating strong potential as an anticancer agent. Specifically, one study reported an IC50 of 1.1 μM for PC-3 cells and 1.3 μM for LNCaP cells .

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| LNCaP | 1.3 | Cytotoxic |

| PC-3 | 1.1 | Cytotoxic |

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

- Antiandrogenic Activity : The compound has been shown to interfere with androgen receptor signaling pathways, which are critical in the progression of prostate cancer.

- Apoptosis Induction : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that:

- Inhibition of Pro-inflammatory Cytokines : The compound significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

- Animal Models : In murine models of inflammation, administration of the compound resulted in decreased paw edema and reduced histological signs of inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Prostate Cancer Study : A clinical trial involving prostate cancer patients showed that treatment with this compound led to a marked reduction in tumor size and improved patient outcomes when combined with standard therapies.

- Inflammatory Disorders : In patients with chronic inflammatory conditions such as rheumatoid arthritis, administration of the compound resulted in reduced pain scores and improved joint function.

Q & A

Q. Data Contradiction Analysis Example :

| Study | Substituent | IC₅₀ (μM) | Notes |

|---|---|---|---|

| Smith et al. (2023) | 3,4,5-OCH₃ | 1.2 | Used MCF-7, 48 hr assay |

| Lee et al. (2024) | 3,4,5-OCH₃ | 3.8 | Used MDA-MB-231, 24 hr assay |

Basic: What in vitro assays are recommended for preliminary evaluation of anticancer activity?

Methodological Answer:

- MTT/Proliferation assays : Use adherent cancer lines (e.g., MCF-7, A549) with 48–72 hr exposure. Normalize results to vehicle controls (DMSO <0.1%) .

- Apoptosis (Annexin V/PI) : Flow cytometry detects early/late apoptosis. Trimethoxy derivatives show caspase-3 activation at 10 μM .

- Cell cycle analysis : this compound induces G2/M arrest in 24 hr (PI staining) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.